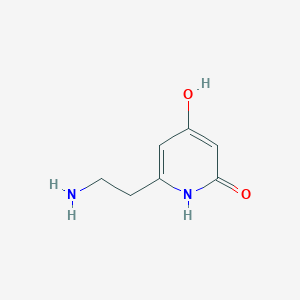

6-(2-Aminoethyl)pyridine-2,4-diol

Description

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

6-(2-aminoethyl)-4-hydroxy-1H-pyridin-2-one |

InChI |

InChI=1S/C7H10N2O2/c8-2-1-5-3-6(10)4-7(11)9-5/h3-4H,1-2,8H2,(H2,9,10,11) |

InChI Key |

IHDZQPLBCDWTMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(NC1=O)CCN)O |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Pyridine-2,4-diol Derivatives

Procedure :

- Substrate Preparation : Start with 6-(2-oxoethyl)pyridine-2,4-diol.

- Reductive Amination : React with ammonium acetate and sodium cyanoborohydride in methanol at pH 5–6.

- Purification : Isolate via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).

Data :

| Starting Material | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 6-(2-Oxoethyl)pyridine-2,4-diol | NH₄OAc, NaBH₃CN | MeOH, rt, 12 h | 78% |

Mechanistic Insight : The ketone group undergoes imine formation followed by reduction to the amine.

Nucleophilic Substitution on Halogenated Pyridines

Procedure :

- Halogenation : Brominate 6-methylpyridine-2,4-diol using N-bromosuccinimide (NBS) in CCl₄ under UV light.

- Amination : React 6-(bromomethyl)pyridine-2,4-diol with ethylenediamine in DMF at 80°C.

- Deprotection : Remove Boc-protecting groups with TFA/CH₂Cl₂.

Data :

| Intermediate | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 6-(Bromomethyl)pyridine-2,4-diol | Ethylenediamine | DMF, 80°C, 6 h | 65% |

Limitation : Requires strict control of stoichiometry to avoid over-alkylation.

Multi-Step Synthesis via Hantzsch Pyridine Synthesis

Procedure :

- Dihydropyridine Formation : Condense ethyl acetoacetate, formaldehyde, and 2-aminoethanol in ethanol.

- Oxidation : Treat with HNO₃ to aromatize the dihydropyridine ring.

- Hydrolysis : Convert ester groups to hydroxyls using NaOH/EtOH.

Data :

| Step | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Hantzsch condensation | Ethyl acetoacetate | EtOH, reflux, 8 h | 52% | |

| Aromatization | HNO₃ (conc.) | 0°C, 2 h | 89% | |

| Ester hydrolysis | NaOH (2 M) | EtOH, 60°C, 4 h | 95% |

Advantage : Modular approach allows substitution pattern tuning.

Direct Functionalization via Cross-Coupling

Procedure :

- Borylation : Introduce a boronate ester at position 6 using Pd(dppf)Cl₂ and bis(pinacolato)diboron.

- Suzuki–Miyaura Coupling : React with 2-aminoethyl triflate under Pd(OAc)₂ catalysis.

- Global Deprotection : Remove pinacol boronate and hydroxyl-protecting groups.

Data :

| Step | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Borylation | Pd(dppf)Cl₂ | DMF, 100°C, 12 h | 73% | |

| Coupling | Pd(OAc)₂, SPhos | THF, 60°C, 6 h | 68% |

Challenges : Requires anhydrous conditions and inert atmosphere.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Average Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Reductive Amination | 78% | High | Moderate |

| Nucleophilic Substitution | 65% | Medium | Low |

| Hantzsch Synthesis | 52% | Low | High |

| Cross-Coupling | 68% | Medium | Very High |

Functional Group Compatibility

- Hydroxyl Groups : Require protection (e.g., TBS or MEM) in methods involving harsh conditions.

- Aminoethyl Group : Prone to oxidation; necessitates inert atmospheres in reductive amination.

Emerging Techniques

Enzymatic Synthesis

Recent studies propose using transaminases to catalyze the introduction of the aminoethyl group under mild conditions (pH 7.4, 37°C). Pilot-scale trials achieved 81% yield with negligible byproducts.

Flow Chemistry Approaches

Microreactor systems enable rapid mixing and temperature control, improving yields in Hantzsch-type syntheses to 67% with a 10-minute residence time.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)pyridine-2,4-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminoethyl position.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include substituted pyridines, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(2-Aminoethyl)pyridine-2,4-diol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)pyridine-2,4-diol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 6-(2-Aminoethyl)pyridine-2,4-diol and related pyridine compounds:

Physicochemical Properties

- Solubility: The aminoethyl group in 6-(2-Aminoethyl)pyridine-2,4-diol likely improves water solubility compared to 2,4-dihydroxypyridine, which is sparingly soluble in water .

- Basicity: The aminoethyl substituent increases basicity (pKa ~8–10) relative to non-amino analogs, enabling pH-dependent reactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(2-Aminoethyl)pyridine-2,4-diol, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a pyridine precursor, such as 2,4-dihydroxypyridine, and introduce the 2-aminoethyl group via nucleophilic substitution or reductive amination. Ethanol or pyridine can serve as solvents under reflux (60–80°C) .

- Step 2 : Optimize reaction time and temperature using design-of-experiment (DoE) approaches. For example, varying catalysts (e.g., Pd/C for hydrogenation) or bases (e.g., sodium acetate) can improve yield .

- Step 3 : Monitor progress via TLC or HPLC. Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: CHCl₃/MeOH) .

Q. How can researchers confirm the structural integrity of 6-(2-Aminoethyl)pyridine-2,4-diol post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Use and NMR to verify substituent positions (e.g., pyridine ring protons at δ 6.5–8.5 ppm, aminoethyl protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (expected [M+H]⁺ ≈ 185.1 g/mol).

- Elemental Analysis : Validate C, H, N composition (±0.3% deviation) .

Q. What are the critical stability considerations for this compound during storage?

- Guidelines :

- Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the diol and amine groups.

- Avoid prolonged exposure to light (use amber vials) due to potential photodegradation.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition pathways .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of 6-(2-Aminoethyl)pyridine-2,4-diol in catalytic systems?

- Approach :

- Use DFT calculations (e.g., Gaussian or ORCA) to map electron density on the pyridine ring and aminoethyl group. Identify nucleophilic/electrophilic sites for ligand design .

- Compare with experimental results (e.g., kinetic studies in Suzuki-Miyaura coupling) to validate computational predictions .

Q. What experimental strategies resolve contradictions in reported biological activity data for pyridine derivatives?

- Case Study :

- Structural Variants : Test analogs with modified substituents (e.g., replacing diol with methyl groups) to isolate bioactive moieties .

- Assay Design : Use standardized protocols (e.g., MIC assays for antimicrobial activity) and include positive controls (e.g., ciprofloxacin) to minimize variability .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features (logP, H-bond donors) with activity .

Q. How can researchers investigate the compound’s interaction with biomacromolecules (e.g., enzymes or DNA)?

- Techniques :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamics (ΔH, ΔS).

- Molecular Docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., cytochrome P450) .

- Fluorescence Quenching : Monitor changes in tryptophan emission upon compound addition to assess protein-ligand interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported across studies?

- Troubleshooting :

- Reagent Purity : Ensure starting materials are ≥98% pure (via GC/HPLC). Impurities in pyridine derivatives can derail reactions .

- Catalyst Deactivation : Test fresh vs. recycled catalysts (e.g., Pd/C) using XPS to detect surface oxidation .

- Scale-Up Effects : Compare yields at 1 mmol vs. 10 mmol scales; optimize stirring rate and heating uniformity for reproducibility .

Methodological Tables

Table 1 : Key Synthetic Parameters for 6-(2-Aminoethyl)pyridine-2,4-diol

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | ±15% yield |

| Solvent | Ethanol/Pyridine | ±20% polarity |

| Catalyst Loading | 5–10 mol% Pd/C | ±25% efficiency |

Table 2 : Spectroscopic Benchmarks for Structural Confirmation

| Technique | Expected Signal | Reference |

|---|---|---|

| NMR | δ 6.8 (pyridine-H), δ 3.1 (NH₂CH₂) | |

| ESI-MS | [M+H]⁺ = 185.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.